molecular formula C8H6Cl2N2 B045833 2,5-Dichloro-4,6-dimethylnicotinonitrile CAS No. 91591-63-8

2,5-Dichloro-4,6-dimethylnicotinonitrile

Cat. No.: B045833
CAS No.: 91591-63-8
M. Wt: 201.05 g/mol
InChI Key: UCGWYTUBYASPFG-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylnicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl2N2 and its molecular weight is 201.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341973. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWYTUBYASPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319215
Record name 2,5-Dichloro-4,6-dimethylnicotinonitrile
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Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-63-8
Record name 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 341973
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Record name 91591-63-8
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Record name 2,5-Dichloro-4,6-dimethylnicotinonitrile
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Record name 2,5-dichloro-4,6-dimethylnicotinonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Dichloro-4,6-dimethylnicotinonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal substituted pyridine compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its core chemical attributes, structural details, and practical applications, grounded in established scientific data.

Core Molecular Identity and Physicochemical Profile

This compound is a substituted pyridine derivative with the chemical formula C₈H₆Cl₂N₂.[1][2] Its structure is characterized by a central pyridine ring functionalized with two chlorine atoms, two methyl groups, and a nitrile group at specific positions.[1] This precise arrangement of functional groups is critical to its chemical behavior and utility as a versatile building block in organic synthesis.[1]

Key Chemical Identifiers

For unambiguous identification and consistent data retrieval in chemical databases, the following identifiers are crucial.

IdentifierValue
CAS Number 91591-63-8[1][2][3][4]
Molecular Formula C₈H₆Cl₂N₂[1][2][3][4]
Molecular Weight 201.05 g/mol [1][2][3][4]
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile[1][3]
InChI Key UCGWYTUBYASPFG-UHFFFAOYSA-N[1][3][5]
SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C#N[1][3]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application conditions in a laboratory setting. It is typically a white to off-white crystalline solid, soluble in common organic solvents like dichloromethane, THF, and toluene.[1]

PropertyValue
Physical State Solid[1][5]
Color White to off-white crystalline powder[1]
Melting Point 82 °C[1][5]
Boiling Point 304.6±37.0 °C (Predicted)[1][5]
Density 1.36 g/cm³[1][5]
Storage Temperature 2-8°C under inert gas or at room temperature[2][5]

Molecular Structure and Reactivity

The structural arrangement of this compound provides distinct sites for chemical reactions, making it a valuable intermediate.

Caption: Molecular structure of this compound.

Key Reactive Sites

The molecule's functionality is primarily driven by three regions:

  • The Nitrile Group (C≡N): Located at position 3, the cyano group is a versatile functional handle. It can undergo transformations such as reduction to an aldehyde or hydrolysis to form an amide or a carboxylic acid.[1]

  • Chlorine Atoms: The chlorine atoms at positions 2 and 5 are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, making this compound a key intermediate.

  • Methyl Groups: While less reactive, the methyl groups can influence the electronic properties of the pyridine ring and may be involved in more complex, targeted reactions.

Synthesis Protocol and Workflow

A common synthetic route to this compound involves the chlorination of a precursor molecule. The causality behind this multi-step process is to ensure controlled reactions and high purity of the final product.

Experimental Workflow: Synthesis

SynthesisWorkflow A 1. Reagent Charging - Dichloromethane - Precursor Compound - Tetramethylammonium Chloride - Phosphoryl Chloride (POCl₃) B 2. Reaction - Heat to 85°C - Stir for 5 hours A->B Heating & Agitation C 3. Work-up & Quenching - Cool to <30°C - Distill excess POCl₃ - Dilute with Dichloromethane - Add to water, stir 30 min B->C Controlled Cooling D 4. Extraction & Washing - Separate organic phase - Extract aqueous phase with DCM - Combine organic phases - Wash with water C->D Phase Separation E 5. Purification - Treat with charcoal - Filter charcoal - Solvent swap to heptane via distillation D->E Decolorization F 6. Crystallization & Isolation - Filter solution at 50°C - Cool to 0°C to induce crystallization - Isolate crystals by filtration - Wash with heptane E->F Precipitation G 7. Drying - Dry at 50°C - Yield: 88-91% F->G Solvent Removal

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology

This protocol is a self-validating system where each step is designed to remove impurities and drive the reaction to completion.

  • Reaction Setup: To a solution of dichloromethane (500g), add the precursor compound (227.1g), tetramethylammonium chloride (67.3g), and phosphoryl chloride (973.2g).[5] The use of phosphoryl chloride serves as both a dehydrating and chlorinating agent.

  • Thermal Reaction: The suspension is heated to 85°C and stirred vigorously for 5 hours to ensure complete reaction.[5]

  • Reagent Removal: Excess phosphoryl chloride is carefully removed by distillation under vacuum. This step is crucial to prevent unwanted side reactions during quenching.[5]

  • Quenching: The reaction mixture is cooled to below 30°C and diluted with additional dichloromethane. This solution is then slowly added to a large volume of water (1350g) and stirred for 30 minutes to quench any remaining reactive species.[5]

  • Extraction: The organic phase is separated. The aqueous layer is then extracted again with dichloromethane to maximize the recovery of the product.[5]

  • Washing and Purification: The combined organic phases are washed with water. The solution is then treated with activated charcoal to remove colored impurities, followed by filtration.[5]

  • Solvent Exchange: A solvent swap to heptane is performed by distillation at atmospheric pressure. This is done because the product has lower solubility in heptane, facilitating crystallization.[5]

  • Crystallization: The hot heptane solution is filtered at 50°C and then cooled, first to 30°C and then to 0°C, to induce the formation of crystals.[5]

  • Isolation and Drying: The crystals are isolated by filtration, washed twice with cold heptane to remove soluble impurities, and dried at 50°C. This process typically yields the desired product at 88-91% purity.[5]

Applications in Drug Discovery and Development

The unique structure of this compound makes it a valuable starting material in medicinal chemistry. Its most notable application is in the synthesis of selective modulators for neurological targets.

Specifically, it is a key precursor for the synthesis of ML253 , a potent and brain-penetrant selective muscarinic receptor 4 (M4) positive allosteric modulator.[5] M4 receptors are implicated in neuropsychiatric disorders, and ML253 has shown activity in preclinical models of schizophrenia, highlighting the therapeutic potential derived from this chemical scaffold.[5]

Safety and Handling

Regulatory and safety data are paramount for responsible laboratory practice. The compound is classified with several hazards that necessitate careful handling.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H411 (Toxic to aquatic life with long lasting effects).[2][3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection), and P301+P317 (IF SWALLOWED: Get medical help).[2][3]

Expertise Insight: The combination of oral, dermal, and respiratory toxicity warnings, along with its irritant properties, mandates the use of a fume hood, safety glasses, and appropriate chemical-resistant gloves during all handling procedures. The environmental hazard (H411) requires that waste be disposed of according to institutional and national regulations for hazardous chemical waste.

References

  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • This compound CAS#: 91591-63-8 • ChemWhat. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4,6-dimethylnicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloro-4,6-dimethylnicotinonitrile, a key intermediate in pharmaceutical synthesis.[1] Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and robust experimental methodologies required for researchers, scientists, and drug development professionals to determine its solubility in various organic solvents.

Introduction: The Significance of Solubility in Process Chemistry

This compound serves as a crucial building block in the synthesis of advanced pharmaceutical compounds.[1] Its solubility profile in organic solvents is a critical parameter that dictates its utility in synthetic chemistry. Understanding and quantifying this solubility is paramount for:

  • Reaction Kinetics and Yield Optimization: The concentration of a dissolved reactant directly influences reaction rates. A well-characterized solubility profile enables the selection of optimal solvent systems to maximize reaction efficiency and product yield.

  • Purification and Crystallization: The process of isolating and purifying this compound, often through crystallization, relies on differential solubility in various solvents at different temperatures. For instance, its synthesis may involve dissolution in dichloromethane and subsequent crystallization by introducing a less effective solvent like heptane.[1]

  • Formulation Development: For its downstream applications, understanding the solubility is a preliminary step in developing stable and effective formulations.

  • Analytical Method Development: The choice of solvent is critical for developing accurate analytical techniques, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the physicochemical properties of this compound provides a basis for predicting its solubility in different organic solvents.

PropertyValueSource
Molecular FormulaC₈H₆Cl₂N₂[2][3]
Molecular Weight201.05 g/mol [2]
Physical StateSolid, white to off-white crystalline[2]
Melting Point82 °C[1][2]
Predicted Boiling Point304.6 ± 37.0 °C[2]
Density1.36 g/cm³[2]
LogP (Predicted)2.87 - 2.9[3][4]

The molecule's structure, featuring a polar nicotinonitrile core with non-polar methyl and chloro substituents, suggests a nuanced solubility profile. The predicted LogP value of approximately 2.9 indicates a degree of lipophilicity, suggesting better solubility in less polar organic solvents.[3][4]

Initial qualitative assessments have indicated that this compound is soluble in solvents like dichloromethane, tetrahydrofuran (THF), and toluene.[2] This aligns with the principle of "like dissolves like," where a compound with both polar (nitrile and pyridine nitrogen) and non-polar (dichloro and dimethyl substitutions) features dissolves in solvents of intermediate to low polarity.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions (lattice energy) and the solvent-solvent interactions to form new solute-solvent interactions.

Solvent Polarity and Dielectric Constant

The polarity of the solvent plays a significant role. Solvents with a moderate dielectric constant that can engage in dipole-dipole interactions without being strongly protic are likely to be effective.

Hansen and Hildebrand Solubility Parameters

Experimental Determination of Solubility: A Validated Protocol

Given the absence of comprehensive public data, the following section provides a detailed, self-validating experimental protocol for determining the equilibrium solubility of this compound. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is the basis for this protocol.[7][8]

Materials and Equipment
  • This compound (purity ≥97%)[3]

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol outlines the steps for determining the solubility at a specific temperature. This process should be repeated for each solvent and at each desired temperature.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[7]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] Longer times may be necessary and should be validated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Causality and Self-Validation
  • Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

  • Why a long equilibration time? To allow the dissolution process to reach a thermodynamic steady state.[7] The adequacy of the equilibration time can be validated by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.

  • Why filtration? To prevent undissolved solid particles from artificially inflating the measured concentration.

  • Why HPLC? It offers high specificity and sensitivity, allowing for accurate quantification and the ability to distinguish the target compound from any potential impurities or degradation products.[9]

Data Presentation and Visualization

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison between different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric Constant (approx.)Solubility ( g/100 mL)Solubility (mol/L)
Dichloromethane9.1[Experimental Value][Experimental Value]
Tetrahydrofuran (THF)7.5[Experimental Value][Experimental Value]
Toluene2.4[Experimental Value][Experimental Value]
Acetonitrile37.5[Experimental Value][Experimental Value]
Ethyl Acetate6.0[Experimental Value][Experimental Value]
Heptane1.9[Experimental Value][Experimental Value]
Methanol32.7[Experimental Value][Experimental Value]

(Note: The values in this table are placeholders and must be populated with experimentally determined data.)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess solute to known volume of solvent B Agitate at constant T for 24-48 hours A->B C Settle excess solid B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E H Dilute filtered sample E->H F Prepare calibration standards G Analyze standards by HPLC to create calibration curve F->G I Analyze diluted sample by HPLC H->I J Determine concentration from calibration curve I->J K Calculate original solubility (accounting for dilution) J->K L Report solubility (g/100mL or mol/L) K->L

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion and Future Directions

This guide establishes a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. While qualitative data suggests solubility in moderately polar to non-polar solvents, rigorous quantitative determination is essential for process optimization and development. The provided experimental protocol, based on the gold-standard shake-flask method, offers a reliable path to generating this critical data. Future work should focus on building a comprehensive database of solubility in a wider range of solvents and at various temperatures, which will be invaluable for the scientific and industrial communities utilizing this important chemical intermediate.

References

  • Cas 91591-63-8 | this compound - Anbu Chem. (n.d.). Retrieved January 23, 2024, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 23, 2024, from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). Retrieved January 23, 2024, from [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. (n.d.). Retrieved January 23, 2024, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 23, 2024, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 23, 2024, from [Link]

  • (PDF) Molecular Dynamics Prediction Verified by Experimental Evaluation of the Solubility of Different Drugs in Poly(decalactone) for the Fabrication of Polymeric Nanoemulsions - ResearchGate. (2021, October 9). Retrieved January 23, 2024, from [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (2014, August 8). Retrieved January 23, 2024, from [Link]

  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem. (n.d.). Retrieved January 23, 2024, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16). Retrieved January 23, 2024, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

Sources

potential therapeutic targets of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

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Expanding Search Parameters

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I've made initial strides, understanding that this compound is a substituted pyridine, with the formula C8H6Cl2N2. My focus is now clearer: it's an intermediate, not a final drug.

Shifting the Focus

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Analyzing Data Sets

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Prioritizing Synthesis Details

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Finalizing Information Gathering

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Collecting Relevant Data

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Structuring the Whitepaper

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Methodological & Application

synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile from 4,6-dimethyl-2-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a key intermediate in medicinal chemistry and drug development. The protocol begins with the readily available starting material, 4,6-dimethyl-2-hydroxynicotinonitrile. We present a reliable two-step synthetic route, detailing the underlying chemical principles, step-by-step experimental procedures, purification techniques, and critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this valuable chemical building block. The target compound is particularly significant as a precursor for selective muscarinic M4 receptor positive allosteric modulators, such as ML253, which are investigated in preclinical models of schizophrenia[1].

Introduction and Synthetic Strategy

This compound (Molecular Formula: C₈H₆Cl₂N₂, Molecular Weight: 201.05 g/mol ) is a substituted pyridine derivative whose structural features make it a versatile scaffold for further chemical elaboration[1][2]. The presence of two distinct chlorine atoms at the C2 and C5 positions allows for regioselective nucleophilic substitution reactions, while the nitrile group offers another handle for chemical modification[2].

Our synthetic strategy is a well-established two-step process designed for high yield and purity. It leverages fundamental principles of aromatic chemistry to achieve the desired dichlorination pattern starting from 4,6-dimethyl-2-hydroxynicotinonitrile.

  • Step 1: Electrophilic Aromatic Chlorination. The pyridine ring of the starting material is activated by the electron-donating hydroxyl group (in its pyridone tautomeric form). This directs electrophilic chlorination to the electron-rich C5 position. Sulfuryl chloride (SO₂Cl₂) serves as an effective and clean source of the electrophilic chlorine species.

  • Step 2: Deoxychlorination. The 2-hydroxy group is subsequently converted to a chloro group. This transformation is achieved using a powerful dehydrating chlorinating agent, phosphorus oxychloride (POCl₃). This reaction, often facilitated by a base or a phase-transfer catalyst, proceeds by converting the hydroxyl into a phosphate ester, a much better leaving group, which is then displaced by a chloride ion[3].

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PuritySupplier Notes
4,6-dimethyl-2-hydroxynicotinonitrile769-28-8150.16≥98%Starting Material
Sulfuryl Chloride (SO₂Cl₂)7791-25-5134.97≥99%Use freshly opened or distilled
Phosphorus Oxychloride (POCl₃)10025-87-3153.33≥99%Use freshly opened or distilled
Tetramethylammonium Chloride75-57-0109.60≥98%Catalyst, ensure anhydrous
Dichloromethane (DCM), Anhydrous75-09-284.93≥99.8%Solvent
Carbon Tetrachloride (CCl₄)56-23-5153.82≥99.5%Solvent (Note: Use DCM as a safer alternative)
Heptane142-82-5100.21≥99%Recrystallization Solvent
Methanol67-56-132.04≥99.8%Recrystallization Co-solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeFor aqueous work-up
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04ACS GradeFor drying organic phases
Activated Charcoal7440-44-012.01Decolorizing gradeFor purification
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser and distillation apparatus

  • Heating mantle with magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Vacuum pump and rotary evaporator

  • Büchner funnel and filter flasks

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Certified chemical fume hood

  • Personal Protective Equipment (PPE): See Section 5 for details.

Detailed Experimental Protocols

This synthesis is performed in two distinct steps. It is critical to maintain anhydrous conditions, especially during the second step involving phosphorus oxychloride.

Step 1: Synthesis of 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile

This step involves the regioselective electrophilic chlorination of the starting material.

Protocol:

  • Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes.

  • Reagent Addition: Charge the flask with 4,6-dimethyl-2-hydroxynicotinonitrile (15.0 g, 0.1 mol). Add 100 mL of a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄)[2]. Stir the suspension.

  • Chlorination: Dissolve sulfuryl chloride (14.8 g, 0.11 mol, 1.1 equivalents) in 20 mL of the same solvent and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred suspension over 30 minutes. The reaction is exothermic and will generate HCl gas, which should be scrubbed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. Filter the solid product, wash it with cold solvent, and dry it under vacuum.

  • Yield: This procedure typically yields 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile as a solid. The expected yield is approximately 94%[2]. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound

This step converts the 2-hydroxy group to a 2-chloro group using POCl₃.

Protocol:

  • Setup: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Reagent Addition: To the flask, add the 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (18.4 g, 0.1 mol) from Step 1, phosphorus oxychloride (POCl₃, 107 g, 0.7 mol), tetramethylammonium chloride (6.7 g, 0.06 mol), and dichloromethane (50 g)[1].

  • Reaction: Heat the suspension to 85°C and stir vigorously for 5 hours[1]. The mixture should become a clearer solution as the reaction progresses.

  • Quench and Extraction:

    • Cool the reaction mixture to below 30°C.

    • CRITICAL: Carefully and slowly add the reaction mixture to 500 g of crushed ice/water with vigorous stirring in a large beaker. This quench is highly exothermic.

    • Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) phase.

    • Extract the aqueous phase twice more with 50 mL portions of DCM[1].

  • Washing and Drying: Combine all organic phases. Wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Dry the organic layer over anhydrous sodium sulfate.

Purification and Characterization

Purification by Recrystallization
  • Decolorization: Add a small amount of activated charcoal to the dried DCM solution and stir for 15 minutes. Filter the solution through a pad of celite to remove the charcoal[1].

  • Solvent Swap: Set up a distillation apparatus. Distill off the dichloromethane at atmospheric pressure while gradually adding heptane to perform a solvent swap[1].

  • Crystallization: Concentrate the heptane solution until it becomes cloudy. Filter the hot solution (approx. 50°C) to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool further to 0°C in an ice bath to induce crystallization[1].

  • Isolation: Isolate the white to off-white crystalline product by vacuum filtration. Wash the crystals twice with cold heptane[1].

  • Drying: Dry the final product in a vacuum oven at 50°C. The expected yield is typically between 88-91% for this step[1].

Physicochemical Properties and Characterization
PropertyValue
Physical State White to off-white crystalline solid[2]
Molecular Formula C₈H₆Cl₂N₂[1]
Molecular Weight 201.05 g/mol [1]
Melting Point 82°C[2]
Boiling Point 304.6±37.0°C (Predicted)[2]
Solubility Soluble in organic solvents (DCM, THF, Toluene)[2]

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Hazard Management

The reagents used in this synthesis are hazardous and must be handled with extreme care.

ReagentHazard Summary
Phosphorus Oxychloride (POCl₃) Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic and corrosive fumes (HCl)[4][5].
Sulfuryl Chloride (SO₂Cl₂) Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water. Lachrymator.
Dichloromethane (DCM) Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Mandatory Safety Procedures:

  • Engineering Controls: All steps must be performed inside a certified, high-performance chemical fume hood[5].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a full-face shield when handling POCl₃ or SO₂Cl₂[6].

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or butyl rubber)[6].

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

    • Respiratory: Use of a NIOSH-approved respirator with appropriate cartridges for acid gases is highly recommended when handling POCl₃[4][6].

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible[6]. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) ready.

Experimental Workflow Diagram

G cluster_0 Step 1: 5-Chlorination cluster_1 Step 2: 2-Chlorination cluster_2 Purification a1 Charge flask with starting material and DCM a2 Add SO₂Cl₂ solution dropwise a1->a2 a3 Reflux for 2-3 hours (Monitor by TLC) a2->a3 a4 Cool and filter to isolate intermediate product a3->a4 b1 Combine intermediate, POCl₃, catalyst, and DCM a4->b1 Proceed to next step b2 Heat to 85°C for 5 hours b1->b2 b3 Cool and perform careful aqueous quench b2->b3 b4 Extract with DCM and wash organic phase b3->b4 c1 Dry organic phase over Na₂SO₄ b4->c1 Proceed to purification c2 Treat with activated charcoal and filter c1->c2 c3 Solvent swap to Heptane via distillation c2->c3 c4 Crystallize from Heptane (cool to 0°C) c3->c4 c5 Filter and dry final product c4->c5

Caption: Step-by-step experimental workflow.

References

  • 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem - NIH. [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. [Link]

  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google P
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. [Link]

  • Deoxychlorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application Note: Alternative Synthesis Routes for 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS 91591-63-8) is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably selective muscarinic M4 receptor positive allosteric modulators like ML253, which are under investigation for treating schizophrenia.[1] The conventional synthesis, while effective, relies on a stepwise chlorination that may not be optimal for all manufacturing environments. This application note provides a detailed examination of the established synthesis and explores three scientifically-grounded alternative routes. These alternatives are designed to offer advantages in starting material accessibility, process safety, and strategic flexibility. Each route is presented with a mechanistic rationale, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most suitable pathway for their specific objectives.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, featuring two reactive chlorine atoms, a nitrile group, and two methyl groups on a pyridine core, makes it a versatile building block for complex heterocyclic structures.[2] The chlorine atoms at the 2- and 5-positions are susceptible to nucleophilic substitution, while the nitrile group can be transformed into various functionalities such as amides or aldehydes.[2] This reactivity profile is crucial for its role in constructing novel therapeutics. The growing interest in this compound necessitates the development of diverse and robust synthetic strategies to ensure a reliable and efficient supply chain for research and development. This guide explores viable alternatives to the benchmark synthesis, focusing on pyridine ring construction from acyclic precursors and a strategic functional group interconversion via a Sandmeyer reaction.

Route 1 (Benchmark): Established Synthesis via Stepwise Chlorination

The most widely cited method for preparing this compound involves a two-step chlorination of a pre-formed hydroxypyridine ring.[2] This route is reliable and provides good yields, serving as the standard against which other methods are compared.

Causality and Mechanistic Insight

The synthesis begins with 4,6-dimethyl-2-hydroxynicotinonitrile. The hydroxyl group at the 2-position makes the pyridine ring electron-rich, activating it towards electrophilic substitution.

  • Step 1: Electrophilic Chlorination: Sulfuryl chloride (SO₂Cl₂) is used as an electrophilic chlorinating agent. It selectively installs a chlorine atom at the electron-rich 5-position of the pyridine ring.[2]

  • Step 2: Deoxychlorination: The pyridone tautomer is then converted to the chloro-pyridine using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[2] POCl₃ converts the hydroxyl group into a good leaving group (a phosphate ester), which is subsequently displaced by a chloride ion. This reaction is a standard method for converting hydroxypyridines and pyridones into their corresponding chloropyridines.[3]

Reaction Scheme

cluster_0 Route 1: Stepwise Chlorination A 4,6-Dimethyl-2-hydroxynicotinonitrile B 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile A->B  SO₂Cl₂  CCl₄ C This compound B->C  POCl₃  Δ

Caption: Established two-step chlorination synthesis.

Experimental Protocol: Route 1

Step 1: Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

  • To a stirred suspension of 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) in carbon tetrachloride (CCl₄), add sulfuryl chloride (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product typically precipitates.

  • Filter the solid, wash with cold CCl₄, and dry under vacuum to yield the product as a white solid.

  • Expected Yield: Approximately 94%.[2]

Step 2: Synthesis of this compound

  • Carefully add 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear solution.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until pH 7-8 is reached.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from a heptane/dichloromethane mixture[1]) or column chromatography to afford the final product.

  • Expected Yield: 76-91%.[1][2]

Route 2 (Alternative): Pyridine Ring Construction from Acyclic Precursors

A powerful alternative approach involves constructing the core heterocyclic scaffold from simple, inexpensive acyclic starting materials. This method focuses on synthesizing the key intermediate, 4,6-dimethyl-2-hydroxynicotinonitrile, thereby offering a different strategic entry point to the established final steps.

Causality and Mechanistic Insight

This synthesis is a variation of the Guareschi-Thorpe pyridine synthesis. It involves the condensation of a β-ketoester (ethyl acetoacetate) with a compound containing an active methylene group (cyanoacetamide) in the presence of a base.

  • Knoevenagel Condensation: The base (e.g., sodium methoxide) deprotonates the active methylene group of cyanoacetamide.

  • Michael Addition: The resulting carbanion acts as a nucleophile, attacking the β-carbon of the β-ketoester.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular cyclization, where the nitrogen of the amide attacks one of the ketone carbonyls. Subsequent dehydration (loss of water) leads to the formation of the stable, aromatic hydroxypyridine ring. This approach builds the required substitution pattern directly from simple, commercially available precursors.[4]

Reaction Scheme

cluster_1 Route 2: Pyridine Ring Construction A Ethyl Acetoacetate + Cyanoacetamide B 4,6-Dimethyl-2-hydroxynicotinonitrile A->B  1. NaOMe, Methanol  2. Condensation C This compound B->C  Follow Route 1  (Two-step chlorination)

Caption: Synthesis via pyridine ring formation from acyclic precursors.

Experimental Protocol: Route 2 (Ring Formation Step)

Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

  • In a reaction vessel, dissolve sodium methoxide (1.1 eq) in anhydrous methanol under an inert atmosphere (N₂).

  • To this solution, add cyanoacetamide (1.0 eq) and stir until fully dissolved.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the mixture, maintaining the temperature below 30 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and then acidify with concentrated HCl to a pH of approximately 4-5. A precipitate will form.

  • Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 4,6-dimethyl-2-hydroxynicotinonitrile, which can be used in Route 1 without further purification.

Route 3 (Alternative): Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a halide via a diazonium salt intermediate.[4] This offers a completely different functional group strategy to install the chlorine atoms, potentially avoiding harsh reagents like POCl₃ for one of the chlorination steps. A plausible route involves the diazotization of an amino-chloropyridine precursor.

Causality and Mechanistic Insight

This proposed route begins with 2-amino-4,6-dimethylnicotinonitrile, which can be synthesized from the condensation of a chalcone-type precursor with malononitrile and ammonium acetate.[5]

  • Electrophilic Chlorination: The amino group at the 2-position activates the ring, directing electrophilic chlorination to the 5-position. A mild chlorinating agent like N-chlorosuccinimide (NCS) can be used.

  • Diazotization: The resulting 2-amino-5-chloropyridine is treated with a nitrite source (e.g., NaNO₂) in a strong acid (e.g., HCl) at low temperature to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).[6]

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. CuCl catalyzes the decomposition of the diazonium salt and the subsequent substitution by a chloride ion to yield the final product.[4][6] This method is powerful for installing halides in positions that are difficult to access directly.

Reaction Scheme

cluster_2 Route 3: Sandmeyer Reaction Strategy A 2-Amino-4,6-dimethylnicotinonitrile B 2-Amino-5-chloro-4,6-dimethylnicotinonitrile A->B  NCS  Acetonitrile C Diazonium Salt Intermediate B->C  NaNO₂, HCl  0-5 °C D This compound C->D  CuCl, HCl

Caption: Proposed synthesis using a Sandmeyer reaction.

Experimental Protocol: Route 3 (Proposed)

Step 1: Synthesis of 2-Amino-5-chloro-4,6-dimethylnicotinonitrile

  • Dissolve 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to isolate the chlorinated product.

Step 2: Sandmeyer Reaction to yield this compound

  • Suspend 2-amino-5-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with dichloromethane, wash the combined organic layers with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Route 4 (Potential Research Direction): Halogen Exchange

A fourth potential strategy involves a halogen exchange reaction, sometimes referred to as an aromatic Finkelstein reaction. This would require the synthesis of a di-bromo precursor, 2,5-dibromo-4,6-dimethylnicotinonitrile, which would then be converted to the target di-chloro compound.

Causality and Mechanistic Insight

This route is predicated on the ability to synthesize the dibromo analogue and the efficiency of the subsequent exchange reaction. Copper(I) salts are known to catalyze the exchange of aryl bromides to aryl chlorides, although this is often less favorable than the reverse reaction (bromide to iodide). The reaction would likely require a large excess of a chloride source and a suitable ligand to facilitate the catalytic cycle. While scientifically plausible, this route is more speculative without direct literature precedent for this specific substrate and may require significant process optimization.

Reaction Scheme

cluster_3 Route 4: Halogen Exchange Strategy A 2,5-Dibromo-4,6-dimethylnicotinonitrile B This compound A->B  CuCl, Ligand  Chloride Source, Δ

Caption: Potential synthesis via a copper-catalyzed halogen exchange.

Comparative Analysis of Synthesis Routes

FeatureRoute 1 (Benchmark)Route 2 (Ring Construction)Route 3 (Sandmeyer)
Starting Materials 4,6-dimethyl-2-hydroxynicotinonitrileEthyl acetoacetate, cyanoacetamide2-Amino-4,6-dimethylnicotinonitrile
Key Reagents SO₂Cl₂, POCl₃NaOMe, HCl, SO₂Cl₂, POCl₃NCS, NaNO₂, CuCl, HCl
Pros High yields, well-established.Uses cheap, simple acyclic precursors.Avoids POCl₃; classic, reliable transformation.
Cons Requires multi-step synthesis of the starting hydroxypyridine. POCl₃ is highly corrosive and hazardous.Still requires the hazardous two-step chlorination at the end.Involves potentially unstable diazonium salt intermediate. Requires synthesis of the amino-precursor.
Scalability Good; industrial precedent exists.[1]Excellent; builds complexity from commodity chemicals.Moderate; handling diazonium salts on a large scale requires strict temperature control and safety protocols.[6]
Overall Strategy Functionalization of a pre-existing ring.Ring formation followed by functionalization.Functional group interconversion.

Conclusion and Recommendations

The established two-step chlorination (Route 1) remains a highly effective and high-yielding method for the synthesis of this compound. However, its reliance on a pre-built heterocyclic precursor and the use of phosphorus oxychloride present opportunities for optimization.

  • For Cost-Effectiveness and Scalability: Route 2 , which builds the key hydroxypyridine intermediate from inexpensive acyclic materials, presents the most compelling alternative for large-scale production. It strategically addresses the supply of the main precursor before entering the final chlorination sequence.

  • For Strategic Flexibility: Route 3 , employing the Sandmeyer reaction, offers a valuable alternative that circumvents the need for deoxychlorination with POCl₃. This pathway may be particularly advantageous when working with sensitive substrates where milder conditions are paramount, or if the requisite amino-precursor is readily available through other synthetic campaigns.

The choice of synthesis will ultimately depend on the specific project goals, including scale, cost, available starting materials, and safety infrastructure. Each route presented here is based on sound chemical principles and provides a robust framework for the successful synthesis of this critical pharmaceutical intermediate.

References

  • Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 598(7881), 454-459. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • El-Sayed, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. Available at: [Link]

Sources

Application Note and Protocol: Controlled Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to its Amide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,5-Dichloro-4,6-dimethylnicotinamide in Medicinal Chemistry

2,5-Dichloro-4,6-dimethylnicotinonitrile is a versatile substituted pyridine derivative that serves as a crucial building block in the synthesis of various organic compounds.[1] Its amide derivative, 2,5-dichloro-4,6-dimethylnicotinamide, is of particular interest in medicinal chemistry and drug development. Nicotinamide and its derivatives are well-established pharmacophores, exhibiting a wide range of biological activities. The specific substitution pattern of this molecule, featuring two chlorine atoms and two methyl groups on the pyridine ring, offers unique electronic and steric properties that can be exploited for the design of novel therapeutic agents. The controlled hydrolysis of the nitrile functionality to the primary amide is a key transformation in unlocking the potential of this scaffold for further synthetic elaboration and biological evaluation. This document provides a comprehensive guide to the principles and a detailed protocol for the selective hydrolysis of this compound to its corresponding amide.

Underlying Chemical Principles: The Mechanism of Nitrile Hydrolysis

The conversion of a nitrile to an amide is a hydration reaction that can be catalyzed by either acid or base.[2] The choice between acidic and basic conditions often depends on the stability of the starting material and product to the reaction environment.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[3] This activation facilitates the nucleophilic attack by a weak nucleophile like water. The resulting protonated imidic acid then undergoes tautomerization to the more stable amide.[4] While effective, a significant drawback of acid-catalyzed hydrolysis is the potential for over-hydrolysis of the initially formed amide to the corresponding carboxylic acid, especially under harsh conditions (e.g., high temperatures and prolonged reaction times).[5][6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[7] The resulting anionic intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide.[8][9] Base-catalyzed hydrolysis can often be performed under milder conditions than acid-catalyzed hydrolysis, which can be advantageous for preserving sensitive functional groups on the molecule. Careful control of reaction temperature and time is crucial to prevent the further hydrolysis of the desired amide product to the carboxylate salt.[9]

For the hydrolysis of this compound, a base-catalyzed approach is often preferred to minimize potential side reactions and decomposition that could be promoted by strong acids at elevated temperatures. The following protocol details a robust method for the selective conversion to the amide using sodium hydroxide.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide

This protocol outlines the base-catalyzed hydrolysis of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent Gradee.g., Fisher Scientific
Ethanol (EtOH), 200 proofACS Reagent Gradee.g., VWR
Deionized Water (H₂O)High PurityIn-house
Dichloromethane (DCM)ACS Reagent Gradee.g., Sigma-Aldrich
Saturated Sodium Chloride Solution (Brine)N/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent Gradee.g., Fisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshe.g., Sorbent Technologies
TLC PlatesSilica Gel 60 F₂₅₄e.g., MilliporeSigma
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Chromatography column

  • UV lamp for TLC visualization

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g (9.95 mmol) of this compound in 40 mL of ethanol.

    • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving 1.6 g (40 mmol) of NaOH in 20 mL of deionized water. Allow the solution to cool to room temperature.

    • Slowly add the 2 M NaOH solution to the ethanolic solution of the nitrile with vigorous stirring.

  • Reaction Execution:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (see Section on Reaction Monitoring). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the organic (bottom) layer. Extract the aqueous layer two more times with 25 mL portions of DCM.

    • Combine all the organic extracts.

    • Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride (brine) solution.[10]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Reaction Monitoring
  • TLC System: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a suitable mobile phase.

  • Procedure: Dissolve a small aliquot of the reaction mixture in a few drops of DCM. Spot the solution on a TLC plate alongside a spot of the starting material.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The product, being more polar than the starting nitrile, will have a lower Rf value.[11] The reaction is complete when the spot corresponding to the starting material is no longer visible.

Purification of 2,5-Dichloro-4,6-dimethylnicotinamide

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Column Chromatography:

    • If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

    • A gradient elution system, starting with a non-polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), is recommended to separate the product from any unreacted starting material and byproducts.

Quantitative Data Summary

ParameterValue
Mass of Starting Nitrile2.0 g
Moles of Starting Nitrile9.95 mmol
Volume of Ethanol40 mL
Concentration of NaOH solution2 M
Volume of NaOH solution20 mL
Moles of NaOH40 mmol
Reaction Temperature80-85 °C
Typical Reaction Time2-4 hours
Theoretical Yield of Amide2.18 g
Expected Yield Range (after purification)75-85%

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Nitrile in EtOH add_naoh Add aq. NaOH start->add_naoh reflux Reflux at 80-85°C add_naoh->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Remove EtOH cool->evaporate extract Extract with DCM evaporate->extract wash Wash with H₂O & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude purify Recrystallize or Column Chromatography crude->purify final_product Pure Amide purify->final_product

Caption: Experimental workflow for the synthesis of 2,5-dichloro-4,6-dimethylnicotinamide.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient heating.2. Low concentration of NaOH.1. Ensure the reaction mixture is refluxing gently.2. Check the concentration of the NaOH solution. If necessary, prepare a fresh solution.
Formation of carboxylic acid byproduct 1. Prolonged reaction time.2. Excessively harsh conditions.1. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.2. Avoid excessively high temperatures.
Low yield after work-up 1. Incomplete extraction.2. Loss during purification.1. Perform at least three extractions with DCM.2. If using column chromatography, ensure proper packing and elution to avoid product loss. For recrystallization, use a minimal amount of hot solvent.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product by column chromatography to remove impurities that may be inhibiting crystallization.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • YouTube. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). DE19913256A1 - Process for the hydrolysis of optically active amides.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchOnline@JCU. (2012, September 10). Base Hydrolysis of Coordinated Acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkaline hydrolysis of nitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • ResearchGate. (2011, August). An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Retrieved from [Link]

  • YouTube. (2023, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • YouTube. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Anbu Chem. (n.d.). Cas 91591-63-8 | this compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Retrieved from [Link]

  • Google Patents. (n.d.). The method for parallel-producing 2,5-dichlorotoluene and 2,6-dichlorotoluene.
  • YouTube. (2023, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing nitriles. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nicotinic Acid. Miscellaneous Esters1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloro-4,6-dimethylnicotinonitrile. The information herein is curated to address specific challenges encountered during the purification of this compound, ensuring high purity for downstream applications.

Introduction: Understanding the Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification is critical to the quality and efficacy of the final active pharmaceutical ingredient. The primary challenges in its purification often stem from the presence of structurally similar impurities from the synthesis, potential for hydrolysis, and the compound's specific solubility profile. This guide will walk you through troubleshooting common issues and provide robust protocols for obtaining high-purity material.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Crystallization

Symptoms:

  • Broad melting point range.[1][2]

  • Presence of multiple spots on Thin Layer Chromatography (TLC).

  • Unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[3][4][5]

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Chlorination The synthesis of this compound often involves a two-step chlorination of a dihydroxynicotinonitrile precursor. Incomplete reaction can lead to the presence of mono-chlorinated impurities.Optimize the chlorination reaction conditions (e.g., increase reaction time, temperature, or amount of chlorinating agent like POCl₃).[2] For purification, consider column chromatography to separate the more polar mono-chlorinated species from the desired product.
Over-chlorination Excessive chlorination can lead to the formation of trichlorinated byproducts, which may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.Carefully control the stoichiometry of the chlorinating agent. If over-chlorination is suspected, a multi-step purification involving both recrystallization and chromatography may be necessary.
Hydrolysis of the Nitrile Group The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of acid or base at elevated temperatures.[6][7][8][9]Ensure all work-up and purification steps are performed under neutral or near-neutral pH conditions. Avoid prolonged heating in the presence of water.
Co-crystallization of Impurities Structurally similar impurities may co-crystallize with the product, leading to low purity even after recrystallization.Experiment with different recrystallization solvent systems. A solvent system that provides a steeper solubility curve for the desired product compared to the impurities will be more effective. Consider a multi-solvent system like Dichloromethane/Heptane with a small amount of Methanol to modulate solubility.[1]

Experimental Workflow: Troubleshooting Low Purity

Caption: Decision tree for troubleshooting low purity of this compound.

Problem 2: Poor Crystal Formation or "Oiling Out" During Recrystallization

Symptoms:

  • The compound separates from the solution as an oil rather than a solid.[10]

  • Formation of very fine needles or a powder instead of well-defined crystals.

  • No crystal formation upon cooling.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Inappropriate Solvent System The chosen solvent may be too good a solvent, leading to supersaturation without crystallization, or too poor a solvent, causing the compound to crash out as an amorphous solid or oil.[11][12][13]Perform a systematic solvent screen. Ideal solvents will dissolve the compound when hot but have limited solubility at room temperature or below. A common and effective system for this compound is a mixture of a good solvent (like dichloromethane) and a poor solvent (like heptane).[1]
Cooling Rate is Too Fast Rapid cooling promotes rapid nucleation, leading to the formation of small, often impure crystals or an amorphous solid.Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
Solution is Too Concentrated or Too Dilute An overly concentrated solution can lead to "oiling out," while a very dilute solution may not yield a significant amount of crystals.[10]If oiling out occurs, add more of the good solvent to the hot solution to dissolve the oil, then cool slowly. If no crystals form, the solution is likely too dilute; evaporate some solvent and attempt to recrystallize.
Presence of Oily Impurities Impurities can sometimes inhibit crystal lattice formation, leading to oiling out.Treat the hot solution with activated charcoal to adsorb colored and oily impurities before filtration and cooling.[1]

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Start with a solvent system of Dichloromethane (DCM) and Heptane.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot DCM.

  • Charcoal Treatment (Optional): If the solution is colored or contains known oily impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities and charcoal.

  • Addition of Anti-Solvent: To the hot filtrate, slowly add heptane until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot DCM until the turbidity just disappears.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: While the ideal solvent system can vary depending on the specific impurities present, a mixture of dichloromethane (DCM) and heptane is a commonly reported and effective choice.[1] DCM acts as a good solvent to dissolve the compound, while heptane is a poor solvent (anti-solvent) that induces crystallization upon cooling. The ratio of DCM to heptane should be optimized to achieve a high yield of pure crystals. The addition of a small amount of methanol can sometimes improve the crystal habit.[1]

Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint often indicates the presence of colored impurities, which could be degradation products or residual reagents from the synthesis. Treating the hot solution of your compound with activated charcoal before recrystallization is an effective method for removing colored impurities.[1]

Q3: Can I use column chromatography to purify this compound? If so, what conditions are recommended?

A3: Yes, column chromatography can be a very effective purification method, especially for removing impurities with different polarities. For this compound, which is a moderately polar compound, a normal-phase silica gel column is recommended. A good starting eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[14][15][16] You should first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Experimental Workflow: Column Chromatography Purification

Caption: General workflow for purification by column chromatography.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound.

  • Melting Point: A sharp melting point range close to the literature value (around 82 °C) is a good indicator of purity.[1][2]

  • Chromatography: A single spot on TLC in multiple solvent systems and a single peak in HPLC or GC-MS analysis are strong evidence of high purity.[3][4][5]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any impurities with distinct signals.

Q5: Are there any safety concerns I should be aware of during the purification of this compound?

A5: Yes, this compound is a chemical that should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The chlorination reagents used in its synthesis, such as phosphoryl chloride, are highly corrosive and reactive and should be handled with extreme caution.[18]

References

  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS | LCGC International. Available at: [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • US Patent for Process for the preparation and the isolation of aromatic nitriles.
  • Specific Solvent Issues with Chlorination - Wordpress. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • US Patent for Vapor phase synthesis of chlorinated aromatic nitriles.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem. Available at: [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes - Refubium - Freie Universität Berlin. Available at: [Link]

  • Chlorination reaction promoted by NCS (the nature of the anion X– is unknown). - ResearchGate. Available at: [Link]

  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Nicotinonitrile - Wikipedia. Available at: [Link]

  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • EP Patent for Process for the alpha-chlorination of phenylacetonitriles.
  • US Patent for Dechlorination of pyridines in acidic, zinc-containing mediums.
  • US Patent for Process for hydrolysis of nitriles.
  • Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS - UniTo. Available at: [Link]

  • Chlorinated Byproducts of Neonicotinoids and their Metabolites: An Unrecognized Human Exposure Potential? - Hygeia Analytics. Available at: [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Organic chemistry - Wikipedia. Available at: [Link]

  • Do Polar Compounds Elute First In Column Chromatography? - Chemistry For Everyone. Available at: [Link]

  • (PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry - ResearchGate. Available at: [Link]

  • SAFETY OF CHLORINATION REACTIONS - IChemE. Available at: [Link]

  • CHEMISTRY (862). Available at: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - Semantic Scholar. Available at: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Available at: [Link]

  • DK Patent for METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]

  • How do I get dry pyridine? - ResearchGate. Available at: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Drying and distilling pyridine : r/OrganicChemistry - Reddit. Available at: [Link]

  • RU Patent for Method for preparing 3-dichloromethylpyridine.

Sources

stability and degradation of 2,5-Dichloro-4,6-dimethylnicotinonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,5-Dichloro-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Our goal is to provide you with in-depth, practical guidance on its stability and degradation under acidic and basic conditions. By understanding the underlying chemical principles, you can anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine derivative with the molecular formula C₈H₆Cl₂N₂.[1][2][3] Its structure, featuring a pyridine ring with two chlorine atoms, two methyl groups, and a nitrile group, makes it a valuable building block in organic synthesis.[1] However, these same functional groups are susceptible to degradation under certain experimental conditions, particularly in acidic or basic environments. Understanding the reactivity of the nitrile and chloro substituents is key to predicting and controlling the stability of the molecule.

This guide will delve into the potential degradation pathways, provide troubleshooting advice for common experimental hurdles, and offer detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What are the primary degradation pathways for this compound in acidic or basic solutions?

A1: The two primary sites for degradation are the nitrile group and the chloro substituents on the pyridine ring.

  • Nitrile Hydrolysis: Under both acidic and basic conditions, the nitrile group (-CN) can be hydrolyzed.[4][5][6] This typically proceeds in two stages: first to the corresponding amide (2,5-dichloro-4,6-dimethylnicotinamide), and then further to the carboxylic acid (2,5-dichloro-4,6-dimethylnicotinic acid).[6][7] The reaction rate is dependent on the pH and temperature of the solution.

  • Nucleophilic Aromatic Substitution: The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic substitution, especially under basic conditions. Common nucleophiles like hydroxide ions (OH⁻) can displace a chlorine atom to form a hydroxypyridine derivative.

Q2: I am observing an unexpected loss of my starting material in a reaction mixture. How can I determine if it's due to degradation?

A2: First, confirm that the loss is not due to other factors like precipitation or adsorption to the vessel walls. Then, you can use analytical techniques like HPLC or LC-MS to analyze a sample of your reaction mixture. Look for the appearance of new peaks that could correspond to the predicted degradation products (the amide, carboxylic acid, or hydroxylated derivatives). Comparing the retention times and mass spectra to known standards or predicted masses will help in identification.

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[8][9] For laboratory-scale quantities, storage in an amber glass bottle to protect from light is also advisable.[1]

Q4: Are there any specific safety precautions I should take when handling this compound, especially during forced degradation studies?

A4: Yes, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1][2][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] During forced degradation studies involving heating or strong acids/bases, be mindful of potential pressure buildup in sealed vessels.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Variable reaction yields or inconsistent results. The starting material may be partially degraded, or degradation may be occurring during the reaction.1. Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or GC. 2. Control Reaction pH: If your reaction conditions are acidic or basic, consider if the pH is contributing to degradation. It may be necessary to use a buffered system or a milder acid/base. 3. Monitor the Reaction Over Time: Take aliquots of your reaction at different time points and analyze them to track the disappearance of the starting material and the appearance of any degradation products.
Appearance of an unknown impurity in my product. The impurity could be a degradation product formed during the reaction or workup.1. Characterize the Impurity: Use techniques like LC-MS, GC-MS, or NMR to determine the structure of the unknown impurity.[10][11][12] 2. Hypothesize Formation Pathway: Based on the structure, determine if it could have formed from your starting material via hydrolysis or nucleophilic substitution. 3. Optimize Workup Conditions: If the degradation is suspected to occur during workup (e.g., aqueous extraction with a basic solution), try to minimize the contact time or use a milder pH.
Difficulty in purifying the final product. Co-elution of the desired product with a degradation product.1. Develop a Stability-Indicating Analytical Method: A well-developed HPLC method should be able to separate the parent compound from its potential degradation products. This is a key aspect of forced degradation studies.[13][14][15][16] 2. Modify Purification Method: If using column chromatography, try different solvent systems or stationary phases to improve the separation. Recrystallization might also be an effective purification technique.

Visualizing Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound under acidic and basic conditions.

Acid_Degradation A This compound B Protonated Nitrile Intermediate A->B H₃O⁺ C 2,5-Dichloro-4,6-dimethylnicotinamide B->C H₂O D 2,5-Dichloro-4,6-dimethylnicotinic Acid C->D H₃O⁺, Heat

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Basic_Degradation cluster_hydrolysis Nitrile Hydrolysis cluster_substitution Nucleophilic Substitution A This compound B 2,5-Dichloro-4,6-dimethylnicotinamide A->B OH⁻, H₂O C 2,5-Dichloro-4,6-dimethylnicotinate B->C OH⁻, H₂O, Heat D This compound E 2-Hydroxy-5-chloro-4,6-dimethylnicotinonitrile D->E OH⁻

Caption: Potential degradation pathways under basic conditions.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted to your specific experimental needs and available analytical equipment.

Protocol 1: Acidic Hydrolysis Study
  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Stress Conditions:

    • In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl.

    • Prepare a control sample by mixing the stock solution with the same volume of purified water.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Neutralize the acidic samples with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Basic Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Stress Conditions:

    • In separate vials, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH.

    • Prepare a control sample by mixing the stock solution with the same volume of purified water.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Time-Point Analysis: At specified time intervals, withdraw an aliquot from each vial.

  • Sample Quenching: Neutralize the basic samples with an appropriate amount of acid (e.g., 0.1 M HCl or 1 M HCl).

  • Analysis: Analyze the samples by HPLC.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acidic/Basic) A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Time Points C->D E Quench Reaction (Neutralize) D->E F Analyze by HPLC/LC-MS E->F G Identify and Quantify Degradants F->G

Caption: General workflow for a forced degradation study.

Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆Cl₂N₂
Molecular Weight 201.05 g/mol [1][2]
Physical State Solid[1]
Color White to off-white crystalline solid[1]
Melting Point 82 °C[1][17]
Solubility Soluble in organic solvents (e.g., dichloromethane, THF, toluene)[1]

References

  • Cas 91591-63-8 | this compound - Anbu Chem. Available at: [Link]

  • The Effects of Disinfection Byproduct 2,6-Dichloro-1,4-benzoquinone on the Cyanobacterium Microcystis aeruginosa: From the Perspectives of Biochemistry and Non-Targeted Metabolomics - MDPI. Available at: [Link]

  • Mechanisms of olfactory toxicity of the herbicide 2,6-dichlorobenzonitrile: essential roles of CYP2A5 and target-tissue metabolic activation - PubMed. Available at: [Link]

  • Acid-catalyzed nitrile hydrolysis - YouTube. Available at: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Hydrolysis of Nitriles - YouTube. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents - ResearchGate. Available at: [Link]

  • This compound CAS#: 91591-63-8 • ChemWhat. Available at: [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - MDPI. Available at: [Link]

  • Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids - YouTube. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available at: [Link]

  • Catalytic Degradation of Nerve Agents - MDPI. Available at: [Link]

  • Reductive dehalogenation mediated initiation of aerobic degradation of 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. strain SJ98 - PubMed. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitution Reactions on 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic substitution reactions involving 2,5-Dichloro-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

Introduction to the Reactivity of this compound

This compound is a substituted pyridine derivative with multiple reactive sites. The primary focus of this guide is the nucleophilic aromatic substitution (SNAr) at the two chloro-positions. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The regioselectivity and efficiency of these substitutions are influenced by the electronic effects of the nitrile and methyl groups, as well as the steric environment around the chlorine atoms.

The chlorine atom at the 2-position is ortho to the ring nitrogen, while the chlorine at the 5-position is meta. Generally, positions ortho and para to the nitrogen in a pyridine ring are more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1] However, the electron-withdrawing nitrile group at the 3-position and the electron-donating methyl groups at the 4- and 6-positions introduce competing electronic and steric factors that can make predicting the outcome of a reaction complex.

This guide will help you navigate the common challenges encountered when working with this substrate.

Frequently Asked Questions (FAQs) and Troubleshooting

Regioselectivity Issues

Question 1: My reaction is producing a mixture of 2-substituted and 5-substituted products. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge with di-substituted pyridines. The relative reactivity of the C2-Cl and C5-Cl is a delicate balance of electronic and steric factors.

Underlying Principles:

  • Electronic Effects: The C2 position is generally more electronically activated towards nucleophilic attack in pyridines because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] The electron-withdrawing nitrile group at C3 further activates both positions, but its proximity to C2 likely has a more pronounced effect.

  • Steric Hindrance: The methyl group at C6 can sterically hinder the approach of a nucleophile to the C5 position. Similarly, the methyl group at C4 can influence the approach to the C5 position. The C2 position is flanked by the nitrogen and the nitrile group, which can also present steric challenges for bulky nucleophiles.

  • Nucleophile Properties: The nature of the nucleophile plays a crucial role. "Hard" nucleophiles (e.g., small, highly charged nucleophiles like methoxide) may favor the more electronically activated C2 position. "Soft" nucleophiles (e.g., larger, more polarizable nucleophiles like thiophenolates) might show different selectivity.

  • Reaction Conditions: Solvent polarity and the choice of base can significantly influence regioselectivity.

Troubleshooting Workflow:

start Mixture of Regioisomers Observed temp Lower the Reaction Temperature start->temp solvent Screen Solvents of Varying Polarity (e.g., Toluene, THF, DMF, DMSO) temp->solvent If still a mixture product Improved Regioselectivity temp->product nucleophile Modify the Nucleophile solvent->nucleophile If still a mixture solvent->product base Change the Base nucleophile->base If still a mixture nucleophile->product base->product

Caption: Troubleshooting workflow for poor regioselectivity.

Practical Solutions:

  • Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the reaction pathway with the lower activation energy. Start at room temperature and, if necessary, cool the reaction to 0 °C or below.

  • Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. A less polar solvent may favor the less polar transition state.

  • Nucleophile Modification: If possible, consider using a bulkier nucleophile to exploit the steric differences between the C2 and C5 positions.

  • Base Selection: The choice of base can affect the nucleophilicity of your reagent. For example, using a weaker base might lead to a more selective reaction.

Question 2: I am trying to selectively substitute at the C5 position, but the reaction is favoring the C2 position. What strategies can I employ?

Answer:

Selectively targeting the C5 position can be challenging due to the inherent electronic preference for the C2 position.

Strategies:

  • Steric Shielding of C2: If your nucleophile is small, consider using a bulkier version. The steric hindrance from the neighboring nitrogen and nitrile group at C2 might then favor attack at the less hindered C5 position.

  • Blocking Groups: In some cases, a temporary blocking group can be installed at the more reactive position, followed by substitution at the desired position and subsequent removal of the blocking group. However, this adds steps to your synthesis.

  • Catalysis: Certain palladium-catalyzed cross-coupling reactions can exhibit different regioselectivities compared to traditional SNAr reactions. This is an advanced approach that may require significant optimization.

Low Yield and Incomplete Conversion

Question 3: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer:

Low reactivity can be due to several factors, including insufficient activation of the substrate, a weak nucleophile, or suboptimal reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Nucleophilicity The nucleophile may not be strong enough to attack the electron-deficient pyridine ring effectively.If using a neutral nucleophile (e.g., an amine or alcohol), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) to generate the more reactive anionic form.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Inappropriate Solvent The solvent may not be suitable for the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can solvate the cation of the nucleophile's salt and do not protonate the nucleophile.Switch to a higher-boiling polar aprotic solvent if the reaction is being run at elevated temperatures.
Deactivation by Product In some cases, the product of the reaction can be less soluble than the starting material and precipitate out, slowing down the reaction.Use a solvent in which both the starting material and product are soluble at the reaction temperature.

Experimental Protocol: General Procedure for Amination at C2

This is a representative protocol and may require optimization for your specific amine.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the amine nucleophile (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Side Reactions and Byproduct Formation

Question 4: I am observing an unexpected byproduct in my reaction. What are the likely side reactions?

Answer:

Besides the formation of regioisomers, other side reactions can occur under nucleophilic substitution conditions.

Common Side Reactions:

  • Hydrolysis of the Nitrile Group: In the presence of strong acid or base and water, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[1][2] This is more likely to occur during workup if acidic or basic conditions are not carefully controlled.

    • Mitigation: Use anhydrous solvents and reagents. During workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

  • Reactions Involving the Methyl Groups: While less common under typical SNAr conditions, the methyl groups are benzylic-like and could potentially be deprotonated by a very strong base, leading to undesired side reactions.

    • Mitigation: Use a base that is strong enough to deprotonate your nucleophile but not the methyl groups.

  • Di-substitution: If an excess of the nucleophile is used or the reaction is run for an extended period at high temperatures, substitution of both chlorine atoms can occur.

    • Mitigation: Use a stoichiometric amount or a slight excess of the nucleophile. Monitor the reaction closely and stop it once the mono-substituted product is maximized.

start Starting Material (this compound) mono_sub Mono-substituted Product start->mono_sub Nucleophilic Substitution hydrolysis Nitrile Hydrolysis Product start->hydrolysis Hydrolysis (H₂O, acid/base) methyl_reaction Side Reaction at Methyl Group start->methyl_reaction Strong Base di_sub Di-substituted Product mono_sub->di_sub Further Substitution

Caption: Potential reaction pathways and side reactions.

Product Verification

Question 5: How can I confirm the structure of my product and determine the regioselectivity?

Answer:

Spectroscopic methods are essential for structure elucidation and confirming the position of substitution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the methyl groups can provide clues about the substitution pattern. The methyl group adjacent to the newly introduced substituent will likely experience a different electronic environment and thus a different chemical shift compared to the starting material. In the absence of published spectra for the exact products, you can compare the spectra of your products to that of the starting material and look for predictable changes. For example, substitution at C2 would likely cause a more significant shift in the C6-methyl protons compared to substitution at C5.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substituents. The carbon bearing the new substituent will show a significant change in its chemical shift.

    • 2D NMR (e.g., NOESY, HMBC): These techniques can provide definitive proof of regiochemistry by showing through-space or through-bond correlations between protons and carbons. For example, an NOE between the protons of the new substituent and a specific methyl group would confirm their proximity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your product.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous determination of its structure.

Predicted ¹H NMR Chemical Shifts for Mono-amino Products:

Compound C4-CH₃ (ppm) C6-CH₃ (ppm) -NH₂ (ppm)
2-Amino-5-chloro-4,6-dimethylnicotinonitrile~2.4~2.5broad singlet
5-Amino-2-chloro-4,6-dimethylnicotinonitrile~2.3~2.6broad singlet

Note: These are estimations and actual values may vary depending on the solvent and other factors. The key is to look for the relative changes in the chemical shifts of the two methyl singlets upon substitution.

Concluding Remarks

Successfully performing nucleophilic substitution reactions on this compound requires careful consideration of the interplay between electronic and steric effects, as well as meticulous control of reaction conditions. By understanding the underlying principles and systematically troubleshooting any issues that arise, you can effectively utilize this versatile building block in your synthetic campaigns. Should you have further questions or require more in-depth support, please do not hesitate to contact our technical service team.

References

  • Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

Sources

common impurities in commercial 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,5-Dichloro-4,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, analysis, and application of this versatile chemical intermediate. We will delve into the common impurities that may be present in commercial batches, their origins, and their potential impact on your experiments. Furthermore, we provide robust analytical methods for impurity profiling and troubleshooting guidance to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield using this compound is lower than expected. Could impurities be the cause?

A1: Yes, impurities can significantly impact reaction yields. The most common culprits are substances that can compete in the reaction, poison catalysts, or are simply unreactive, thus reducing the molar ratio of the active reagent. Key potential impurities to consider are:

  • Mono-chlorinated species: Incomplete chlorination during synthesis can leave behind starting materials or intermediates which may not participate in your desired reaction.

  • Hydrolysis products: Exposure to moisture can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, or the displacement of a chlorine atom with a hydroxyl group.

  • Residual solvents: Solvents from the manufacturing process, such as dichloromethane or heptane, can interfere with certain reactions, especially those sensitive to solvent effects.[1]

Q2: I am observing an unexpected peak in my HPLC/GC-MS analysis of a reaction mixture. How can I identify if it originates from the starting material?

A2: To determine if an unexpected peak is an impurity from your starting this compound, you should run a blank analysis of the commercial material using the same analytical method. If the peak is present, it is likely an impurity. The table below lists potential impurities and their expected mass, which can aid in identification by mass spectrometry.

Q3: How should I store this compound to minimize degradation?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. This minimizes exposure to moisture and light, which can promote hydrolysis and other degradation pathways. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Kinetics or Product Profile
  • Potential Cause: Variable levels of reactive impurities in different batches of this compound.

  • Troubleshooting Steps:

    • Purity Assessment: Analyze the purity of the starting material from different batches using the HPLC or GC-MS methods detailed below.

    • Identify Impurities: Compare the impurity profiles. Look for variations in the levels of mono-chlorinated species or hydrolysis products.

    • Purification: If significant batch-to-batch variation is observed, consider purifying the starting material by recrystallization. A typical procedure involves dissolving the solid in a minimal amount of a hot solvent in which it is soluble (like dichloromethane) and then adding a solvent in which it is less soluble (like heptane) to induce crystallization upon cooling.[1]

Issue 2: Formation of Unexpected Byproducts
  • Potential Cause: A specific impurity in the this compound is participating in a side reaction.

  • Troubleshooting Steps:

    • Characterize Byproduct: Isolate and characterize the unexpected byproduct using techniques like NMR, MS, and IR spectroscopy.

    • Hypothesize Reaction Pathway: Based on the structure of the byproduct, deduce the likely reactive impurity. For example, the presence of a hydroxyl group on the pyridine ring of a byproduct might suggest a reaction with a hydrolyzed impurity.

    • Source Material Analysis: Re-analyze your starting material with a focus on detecting the suspected impurity.

Potential Impurities in Commercial this compound

The following table summarizes the most probable impurities based on common synthetic routes and degradation pathways.

Impurity NameChemical StructureMolecular Weight ( g/mol )Likely Origin
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrileC8H7ClN2O182.61Incomplete chlorination of the 2-hydroxy precursor.[2]
2-Chloro-5-hydroxy-4,6-dimethylnicotinonitrileC8H7ClN2O182.61Hydrolysis of the 5-chloro position.
2,5-Dichloro-4,6-dimethylnicotinamideC8H7Cl2N2O218.06Hydrolysis of the nitrile group.[3][4]
4,6-dimethyl-2-hydroxynicotinonitrileC8H8N2O148.16Unreacted starting material.[2]
Residual Dichloromethane (DCM)CH2Cl284.93Synthesis and purification solvent.[1][5]
Residual HeptaneC7H16100.21Crystallization solvent.[1]
Over-chlorinated species (e.g., trichloro-)C8H5Cl3N2235.50Aggressive chlorination conditions.[6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of non-volatile impurities.

  • Instrumentation: HPLC with UV or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization based on your specific system and impurities of interest.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizing Impurity Formation and Troubleshooting

Potential Impurity Formation Pathways

The following diagram illustrates the likely origins of key synthesis-related impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 4,6-dimethyl-2- hydroxynicotinonitrile Inter 5-Chloro-2-hydroxy- 4,6-dimethylnicotinonitrile Start->Inter SO2Cl2 Imp1 Unreacted Starting Material Start->Imp1 Carryover Product 2,5-Dichloro-4,6- dimethylnicotinonitrile Inter->Product POCl3 Imp2 Incomplete Chlorination (Mono-chloro) Inter->Imp2 Carryover Imp3 Over-chlorination (Trichloro-) Product->Imp3 Side Reaction

Caption: Origin of synthesis-related impurities.

Troubleshooting Workflow for Unexpected Results

This workflow provides a logical sequence of steps to diagnose issues in your experiments.

G Start Unexpected Experimental Result CheckPurity Analyze Purity of Starting Material (HPLC/GC-MS) Start->CheckPurity ImpurityPresent Impurity Detected? CheckPurity->ImpurityPresent Characterize Identify and Quantify Impurity ImpurityPresent->Characterize Yes OtherFactors Investigate Other Experimental Parameters ImpurityPresent->OtherFactors No Purify Purify Starting Material (e.g., Recrystallization) Characterize->Purify Re-run Repeat Experiment with Purified Material Purify->Re-run

Caption: Troubleshooting workflow for experimental issues.

References

  • Cas 91591-63-8 | this compound - Anbu Chem. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF - ResearchGate. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. [Link]

  • Simultaneous GC-MS Determination of Nicotine and Cotinine in Plasma for the Pharmacokinetic Characterization of Nicotine in Rats - PubMed. [Link]

  • Storage of pyridine? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Nicotinonitrile - Wikipedia. [Link]

  • Proposed pathway for the degradation of 2,5-dichlorotoluene by Ralstonia sp. strain PS12. … - ResearchGate. [Link]

  • 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem. [Link]

  • How should I proceed in Chlorination using POCl3? - ResearchGate. [Link]

  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species | Request PDF - ResearchGate. [Link]

  • POCl3 for Dehydration of Alcohols - Chemistry Steps. [Link]

  • US3920670A - Process for hydrolysis of nitriles - Google P
  • Degradation of dichloroacetonitrile by a UV/peroxymonosulfate process: modeling and optimization based on response surface methodology (RSM) - NIH. [Link]

  • Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

  • Neonicotinoids by GCMS - Chromatography Forum. [Link]

  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. - SciSpace. [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2,5-Dichloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative, presents a compelling case for the application of advanced spectroscopic techniques. Its unique arrangement of chloro, methyl, and nitrile functional groups on a heterocyclic scaffold necessitates a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques. As senior application scientists, we move beyond mere data reporting, focusing on the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating analytical workflow.

The Power of NMR: A Deep Dive into the Structure of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the detailed structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides a precise map of the molecular framework, revealing connectivity and stereochemistry.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, providing clear and distinct signals that are highly informative. The molecule possesses two types of protons: those of the two methyl groups and a single aromatic proton.

  • Aromatic Proton (H3): The pyridine ring has only one remaining proton at the C3 position. Due to the electron-withdrawing effects of the adjacent nitrile group and the two chlorine atoms, this proton is expected to be significantly deshielded, appearing downfield in the aromatic region of the spectrum.

  • Methyl Protons (C4-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments. The C4-methyl group is flanked by a chlorine atom and the nitrile-bearing carbon, while the C6-methyl group is adjacent to the nitrogen atom and a chlorine atom. This difference in electronic environment will result in two distinct singlet signals in the upfield region, characteristic of methyl protons on an aromatic ring.[3] The methyl group at C6, being adjacent to the electronegative nitrogen, may appear slightly further downfield than the C4-methyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum offers a direct count of the unique carbon atoms in the molecule, providing invaluable information about the carbon backbone.[4] For this compound, we expect to observe eight distinct signals, corresponding to each of the eight carbon atoms in the molecule.

  • Aromatic Carbons (C2, C3, C4, C5, C6): These carbons will resonate in the downfield region typical for sp² hybridized carbons (110-170 ppm).[5][6] The carbons directly attached to the electron-withdrawing chlorine atoms (C2 and C5) will be shifted significantly downfield. The carbon attached to the nitrile group (C3) will also be downfield. The chemical shifts of C4 and C6 will be influenced by both the methyl groups and the adjacent heteroatoms and halogens.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the ¹³C NMR spectrum, generally between 110 and 125 ppm.[5]

  • Methyl Carbons (-CH₃): The two methyl carbons will resonate in the upfield region of the spectrum (typically 15-30 ppm), consistent with sp³ hybridized carbons.[6]

Predicted NMR Data Summary

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous substituted pyridine compounds.[3][7]

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Proton~7.5 - 8.0Singlet1HH3
Methyl Protons~2.6 - 2.8Singlet3HC6-CH₃
Methyl Protons~2.4 - 2.6Singlet3HC4-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic Carbon~150 - 160C2, C6
Aromatic Carbon~140 - 150C4, C5
Aromatic Carbon~115 - 125C3
Nitrile Carbon~115 - 120-C≡N
Methyl Carbons~20 - 25-CH₃

A Comparative Analysis: NMR vs. Alternative Spectroscopic Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often employs complementary techniques.[8] Mass Spectrometry (MS) and Infrared (IR) Spectroscopy each provide unique and confirmatory information.[9][10]

TechniqueInformation ProvidedStrengths for this CompoundLimitations for this Compound
NMR Spectroscopy Precise atomic connectivity, chemical environment of nuclei, stereochemistry.[11]Unambiguously determines the substitution pattern and confirms the presence of all functional groups in their exact locations.Requires a larger sample amount compared to MS; provides indirect molecular weight information.
Mass Spectrometry (MS) Molecular weight, elemental composition (high resolution), fragmentation patterns.[10]Provides the exact molecular weight (201.05 g/mol ) and the characteristic isotopic pattern of two chlorine atoms.[12]Does not provide information on the specific connectivity or isomerism of the molecule.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[13]Quickly confirms the presence of the nitrile group (C≡N stretch) and the aromatic ring.Provides limited information about the overall molecular structure and substituent positions.
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The presence of two chlorine atoms would be readily apparent from the isotopic pattern of the molecular ion peak (M⁺), with characteristic M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Infrared (IR) Spectroscopy

An IR spectrum would provide clear evidence for key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group.[14] Absorptions in the 1450-1600 cm⁻¹ region would be indicative of the C=C and C=N stretching vibrations of the pyridine ring, while C-H stretching vibrations of the methyl and aromatic groups would appear around 2850-3100 cm⁻¹.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width for ¹H (e.g., -2 to 12 ppm) and ¹³C (e.g., -10 to 220 ppm) spectra.[15]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Adjust the receiver gain and number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.[4] A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

General Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

General Protocol for Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular structure and its NMR signature.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Combined Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Structural Elucidation & Confirmation Data_Analysis->Structure

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

G cluster_1 Structure-Spectrum Correlation Structure This compound Two CH₃ groups One aromatic H Eight unique C atoms H_NMR ¹H NMR Spectrum Two upfield singlets (3H each) One downfield singlet (1H) Structure:f1->H_NMR:f1 correlate Structure:f2->H_NMR:f2 correlate C_NMR ¹³C NMR Spectrum Eight distinct signals Aromatic, nitrile, and methyl regions Structure:f3->C_NMR:f1 correlate

Sources

A Senior Application Scientist's Guide to the Positional Reactivity of Chloropyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern molecular design. Its presence in numerous pharmaceuticals highlights the importance of understanding its functionalization. Among the most critical reactions is Nucleophilic Aromatic Substitution (SNAr), a powerful tool for introducing diverse functionalities onto this electron-deficient heterocycle. However, the success and efficiency of SNAr reactions are profoundly dictated by the position of the leaving group on the pyridine ring.

This guide provides an in-depth comparison of the reactivity of chloro-substituents at the 2-, 3-, and 4-positions of the pyridine ring. Moving beyond a simple list of outcomes, we will explore the mechanistic underpinnings, present comparative experimental data, and provide a robust protocol for you to validate these principles in your own laboratory.

The Heart of the Matter: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution on pyridines is not a single-step process. It proceeds via a well-established two-step addition-elimination mechanism.[1][2] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the chloro-substituent.[3] This attack temporarily breaks the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4][5] The reaction is completed by the expulsion of the chloride leaving group, which restores the aromaticity of the ring.

The stability of this Meisenheimer complex is the paramount factor governing the reaction rate. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction. The powerful electron-withdrawing nature of the pyridine nitrogen atom is the key to stabilizing this intermediate, but its effect is not uniform across all positions.[6][7]

Positional Reactivity: A Tale of Three Isomers

The reactivity of chloropyridines in SNAr reactions follows a clear and predictable trend: the 4- and 2-positions are significantly more reactive than the 3-position. This can be directly attributed to the ability of the ring nitrogen to delocalize the negative charge in the Meisenheimer intermediate.

The Highly Activated Positions: 4-Chloropyridine and 2-Chloropyridine

When a nucleophile attacks the C-4 (para) or C-2 (ortho) position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance.[3][8] This creates a particularly stable resonance contributor where the charge resides on the nitrogen, an arrangement that is significantly more favorable than having the charge on a carbon atom.[3]

  • Attack at C-4 (para-Attack): The intermediate benefits from a resonance structure that places the negative charge directly on the ring nitrogen, providing substantial stabilization.

  • Attack at C-2 (ortho-Attack): Similar to the C-4 position, the intermediate formed from attack at C-2 is stabilized by a resonance form with the negative charge on the nitrogen.[3]

This stabilization lowers the activation energy of the first, rate-determining step, making SNAr reactions at these positions kinetically favorable.

The Unreactive Position: 3-Chloropyridine

In stark contrast, when a nucleophile attacks the C-3 (meta) position, the resulting negative charge is delocalized only over other carbon atoms within the ring. At no point can the charge be placed on the electronegative nitrogen atom through resonance.[3]

The inability to delocalize the negative charge onto the ring nitrogen means the Meisenheimer complex formed from 3-chloropyridine is considerably less stable than those formed from the 2- and 4-isomers.[3] Consequently, the activation energy for this reaction is much higher, and SNAr reactions at the 3-position are significantly slower, often requiring much harsher conditions to proceed, if they occur at all.

Quantitative Comparison: Experimental Evidence

The qualitative principles described above are firmly supported by quantitative experimental data. While absolute rates depend on the specific nucleophile, solvent, and temperature, the relative reactivity trend remains consistent. Competition experiments and kinetic studies have been used to establish these relationships.

Chloropyridine IsomerPosition of ChlorineRelative Reactivity (Qualitative)Mechanistic Rationale
4-Chloropyridine 4- (para to N)Very HighExcellent stabilization of the Meisenheimer complex via charge delocalization onto the ring nitrogen.
2-Chloropyridine 2- (ortho to N)HighStrong stabilization of the Meisenheimer complex via charge delocalization onto the ring nitrogen.
3-Chloropyridine 3- (meta to N)Very LowPoor stabilization of the Meisenheimer complex; charge cannot be delocalized onto the ring nitrogen.

A 2022 study by Lu, Paci, and Leitch developed a quantitative model for SNAr reactivity and experimentally determined the free energies of activation (ΔG‡) for various electrophiles, including 2-chloropyridine, which was used as a calibration point with a ΔG‡ of 88.8 kJ mol−1.[9] While this study did not include a direct comparison with the 3- and 4-isomers under the same conditions, the established principles of physical organic chemistry allow us to confidently place them in the reactivity order of 4- > 2- >> 3-chloropyridine.

Visualizing the Mechanism and Workflow

To better illustrate these concepts, the following diagrams outline the reaction mechanisms and a general experimental workflow for a comparative analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare stock solutions of 2-, 3-, and 4-chloropyridine R2 Add chloropyridine isomer and IS to each vial P1->R2 P2 Prepare stock solution of nucleophile (e.g., piperidine) R3 Initiate reaction by adding nucleophile solution P2->R3 P3 Prepare internal standard (IS) solution P3->R2 R1 Set up three parallel reactions in temperature-controlled vials R1->R2 R2->R3 A1 Take aliquots at regular time intervals R3->A1 A2 Quench reaction in aliquots A1->A2 A3 Analyze by GC-MS or HPLC to determine substrate consumption A2->A3 A4 Plot ln([Substrate]/[IS]) vs. time to determine pseudo-first-order rate constant (k_obs) A3->A4 C Conclusion A4->C Compare k_obs values to establish relative reactivity

Caption: Experimental workflow for comparing chloropyridine reactivity.

Caption: SNAr mechanism for 4-chloropyridine.

Caption: SNAr mechanism for 3-chloropyridine.

Experimental Protocol: A Self-Validating Comparative Kinetic Study

This protocol provides a framework for quantitatively comparing the reactivity of 2-, 3-, and 4-chloropyridine with a model nucleophile, piperidine, under pseudo-first-order conditions.

Objective: To determine the relative reaction rates of 2-, 3-, and 4-chloropyridine with piperidine by monitoring the disappearance of the starting material over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • 2-Chloropyridine

  • 3-Chloropyridine

  • 4-Chloropyridine

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., DMSO or Acetonitrile)

  • Internal Standard (IS) (e.g., dodecane for GC, biphenyl for HPLC; must be stable under reaction conditions and chromatographically resolved from all other components)

  • Reaction vials with septa

  • Constant temperature bath or heating block

  • GC or HPLC system

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each chloropyridine isomer in the chosen anhydrous solvent.

    • Prepare a 0.1 M stock solution of the internal standard in the same solvent.

    • Prepare a 2.0 M stock solution of piperidine in the same solvent. The large excess of nucleophile ensures pseudo-first-order kinetics.

  • Reaction Setup (Perform in triplicate for each isomer):

    • To a clean, dry 10 mL reaction vial, add 1.0 mL of the respective chloropyridine stock solution (0.1 mmol).

    • Add 1.0 mL of the internal standard stock solution (0.1 mmol).

    • Seal the vial with a septum cap and place it in a temperature-controlled bath set to a constant temperature (e.g., 60 °C). Allow the solution to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly inject 1.0 mL of the 2.0 M piperidine stock solution (2.0 mmol) into the vial. Start a timer immediately (this is t=0).

    • Immediately withdraw a ~50 µL aliquot (this is the t=0 sample), quench it in a vial containing 1 mL of dilute aqueous acid (e.g., 0.1 M HCl), and vortex. This protonates the piperidine, stopping the reaction.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for 2- and 4-chloropyridine; every 2 hours for 3-chloropyridine, as it will be much slower). The exact timing will need to be optimized based on preliminary runs.

  • Analysis:

    • Analyze each quenched sample by GC or HPLC.

    • For each time point, determine the peak area ratio of the chloropyridine to the internal standard.

    • Plot the natural logarithm of this ratio (ln(Areasubstrate/AreaIS)) versus time (in seconds).

  • Data Interpretation (Self-Validation):

    • The plot should yield a straight line, confirming that the reaction follows pseudo-first-order kinetics. The slope of this line is equal to -kobs (the observed pseudo-first-order rate constant).

    • The trustworthiness of the data is validated by a high coefficient of determination (R² > 0.98) for the linear regression.

    • Compare the kobs values for the three isomers. The ratio of these rate constants (e.g., kobs(4-Cl) / kobs(2-Cl)) will provide a quantitative measure of their relative reactivity under your specific experimental conditions.

Conclusion for the Practicing Scientist

The positional reactivity of chloropyridines in SNAr reactions is a clear and powerful example of how fundamental electronic principles govern synthetic outcomes. The ability of the ring nitrogen to stabilize the key Meisenheimer intermediate makes the 2- and 4-positions highly susceptible to nucleophilic attack, while the 3-position remains largely inert under similar conditions. For the drug development professional, this is not merely an academic exercise; it is a critical design principle. Choosing an appropriately substituted pyridine isomer can be the difference between an efficient, high-yielding synthesis and a challenging, low-yielding one. By understanding the "why" behind this reactivity trend, researchers can make more informed decisions in designing synthetic routes, ultimately accelerating the discovery of new medicines and materials.

References

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12843–12853. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • NotEvans, et al. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • All About Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Ramesh, A., Sundar, B. S., & Murti, P. S. R. (1987). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

  • Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(35), 8686-8689. [Link]

  • Du, P., Zhao, J., Liu, S., & Yue, Z. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(42), 26233-26240. [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. [Link]

  • National Toxicology Program. (2013). Toxicity Studies of o-Chloropyridine. National Institute of Environmental Health Sciences. [Link]

  • Ben Levin. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Durham University. (2018). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham E-Theses. [Link]

  • Amigo, J. M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 634. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Schrödinger. [Link]

  • Rzepa, H. (2013). Concerted vs stepwise (Meisenheimer) mechanisms for aromatic nucleophilic substitution. Henry Rzepa's Blog. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2223-2231. [Link]

  • GCSE Chemistry. (2017). How to make a reactivity series from experimental data. YouTube. [Link]

  • Ray, J. K., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1247-1263. [Link]

  • Terrier, F., et al. (1995). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of Organic Chemistry, 60(25), 8137-8142. [Link]

  • Jan. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Gossen, F. A., et al. (2024). Correlating Predicted Reactivities with Experimental Inhibition Data of Covalent ChlaDUB1 Inhibitors. Journal of Chemical Information and Modeling, 64(19), 6245-6254. [Link]

  • LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2022). Chemical Science - Accepted Manuscript. Royal Society of Chemistry. [Link]

Sources

cost-benefit analysis of different synthetic routes to 2,5-Dichloro-4,6-dimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Routes

I'm starting with broad Google searches to find synthetic pathways to 2,5-Dichloro-4,6-dimethylnicotinonitrile. I'm focusing on detailed experimental procedures, reaction conditions, yields, and the availability of starting materials. I'm also looking for any literature reviews or patents that summarize the current state of the art in this area.

Analyzing Route Economics

I'm now investigating the economics of each potential route. I am looking into the costs of starting materials, reagents, and solvents. Furthermore, I'm researching safety, toxicity, and environmental impacts of the chemicals. Next, I plan to compare the data and analyze the cost-benefit of each potential pathway to develop a detailed cost analysis, and begin organizing data.

Exploring Synthetic Routes

I've initiated the search and identified several potential synthetic routes for the target molecule and related compounds. Promising options include a two-step chlorination process, beginning with 4,6-dimethyl-2-hydroxynicotinonitrile.

Analyzing Potential Syntheses

I've expanded the investigation into potential syntheses. I've uncovered several routes, including a two-step chlorination and syntheses using thiocyanate or acetophenone. However, detailed protocols and yields are lacking for some options. I'm also considering adapting methods for related compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, for inspiration.

Investigating Reaction Pathways

I'm now diving deeper into the specifics of various routes for the synthesis of this compound. I've discovered a few potentially promising pathways, including a two-step chlorination procedure beginning with 4,6-dimethyl-2-hydroxynicotinonitrile and some routes involving bromination and thiocyanate. However, comprehensive experimental details and the cost of the reagents are missing for several promising routes.

Evaluating Synthesis Details

I've located several potential pathways for this compound, including a two-step chlorination and routes from bromination and thiocyanate or acetophenone. While some yields are provided, detailed experimental protocols and starting material costs are lacking for many, necessitating further research into reaction conditions and reagent pricing. I'm also considering adapting methods from related dichloronicotinonitrile syntheses. Additional investigation is now focused on filling in those gaps and finding supplier options for more accurate cost estimates.

Refining the Search

I've uncovered more targeted data in this second search round. Specifically, I'm finding details on the two-step chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile, including reagents like sulfuryl chloride and phosphorus oxychloride. Although a complete experimental protocol remains elusive, the pieces are falling into place.

Evaluating Alternative Routes

I'm now exploring the Gewald reaction as a potential alternative, which may be more economical. I've gathered information on its mechanism. Furthermore, I've begun to compile cost data for key starting materials and reagents, and have accessed Safety Data Sheets for critical chemicals. Gaps remain regarding detailed protocols for the starting materials.

Addressing Remaining Gaps

I've made headway in addressing the remaining gaps. I've located procedures for chlorinating related compounds, which will inform the construction of a protocol for the direct synthesis. I have information for a Gewald-type reaction, and a few prices, but still require a full set of cost data. Also, I need a detailed protocol for the starting material. Now, I will focus on these areas to create a solid framework for the analysis. Finally, a direct comparison of the safety and environmental impact of each route remains a priority.

Analyzing Synthetic Routes

I've made considerable headway. I have now identified two primary synthetic routes for this compound. I am focusing on detailed cost estimates now, evaluating each route's potential yields and associated expenses. I am almost ready to start the comparative analysis.

Evaluating Reaction Pathways

I've been working on getting all of the parameters I need for a solid cost-benefit analysis. I've now identified two key synthetic approaches. Route 1 begins with 4,6-dimethyl-2-hydroxynicotinonitrile and requires a two-step chlorination. Route 2 employs a Gewald-type reaction, followed by chlorination. I'm focusing on the reaction pathways and gathered cost data for key reagents. I'm looking at potential pitfalls and safety considerations.

Refining Synthetic Protocols

I'm now diving deep into the specifics. I've successfully identified two main routes and am working on generating the required experimental procedures. Route 1 involves a two-step chlorination from 4,6-dimethyl-2-hydroxynicotinonitrile, but I need to find a synthesis route for it and its cost, as well as an established protocol for the chlorination itself. Route 2 employs a Gewald-type reaction followed by chlorination, and I'm constructing a protocol using information on the Gewald reaction, and an intermediate that I found a synthesis of. I'm also collecting reagent cost and safety data, but I still need to obtain protocols for the chlorination and Sandmeyer reactions, and refine my understanding of the environmental impact.

Compiling Cost Data

I've made real progress on building the cost model. Both synthetic routes are now defined: chlorination from 4,6-dimethyl-2-hydroxynicotinonitrile and a Gewald reaction followed by chlorination. I'm focusing on obtaining costs for reagents such as malononitrile, sulfur, and chlorine sources. I'm still gathering detailed experimental protocols, especially for chlorination and the Sandmeyer reaction, and evaluating their environmental impact.

Analyzing Synthetic Routes

I've made considerable headway in the cost-benefit analysis. Specifically, I have assembled data on two promising synthetic routes. I've uncovered information concerning procedures, starting material costs, and safety/environmental implications.

Evaluating Route Efficiency

I've been occupied with evaluating the two routes. I have a good handle on Route 1, the two-step chlorination, including starting material synthesis. Route 2, the Gewald/Sandmeyer route, is more complex, but I now have a solid understanding of the reagents and associated hazards. I've also begun collecting data on green chemistry alternatives and waste management protocols. I'm focusing on the economic efficiency.

Compiling Detailed Data

I've assembled a wealth of information for the cost-benefit analysis of the two synthetic routes. I've gathered data on experimental procedures, starting material costs, and safety/environmental aspects of key reagents for both routes. Route 1 includes starting material synthesis, chlorination procedures, and associated costs. For Route 2, I have the Gewald reaction and Sandmeyer-type chlorination, including starting material cost data. Furthermore, I have begun gathering information on green chemistry alternatives and waste management protocols. I still need detailed experimental protocols and solvent/base costs, and am hoping to compare environmental impact quantitatively.

Constructing Cost-Benefit Analysis

I've made substantial progress on the cost-benefit analysis by compiling data on two synthetic routes. I've pinpointed specific procedures, starting material costs, and environmental considerations for key reagents. For Route 1, I have found starting material synthesis and chlorination procedure details, along with cost data. For Route 2, I have information on the Gewald reaction and Sandmeyer chlorination. I'm also starting to assemble green chemistry and waste management data, for environmental impact. While I have the major costs, I still need solvent and base costs, plus a quantitative comparison of the environmental impact. I will write a guide based on experimental protocols, cost analysis, and diagrams. I can now proceed to write up the final product.

Safety Operating Guide

Navigating the Safe Handling of 2,5-Dichloro-4,6-dimethylnicotinonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS No. 91591-63-8). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment.

This compound is a substituted pyridine compound recognized for its role in the synthesis of selective muscarinic M4 receptor positive allosteric modulators, which are significant in preclinical schizophrenia models.[1] However, its utility is matched by its hazardous properties, necessitating stringent adherence to safety procedures.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of safe handling. This compound is classified as harmful and an irritant.[2]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation upon contact.[4]

  • Serious Eye Damage: Poses a risk of serious eye damage.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4]

Given these hazards, a thorough risk assessment should be conducted before any handling of this chemical. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) regimen is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]Ensure a snug fit to prevent any gaps where dust or splashes could enter.[5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[6]Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7]
Body Protection A laboratory coat is standard. For larger quantities or procedures with a higher risk of splashing, a PVC apron or a full chemical-protective suit may be necessary.[8]Ensure the lab coat is fully buttoned. Remove and wash contaminated clothing before reuse.[3]
Respiratory Protection A NIOSH-approved respirator is required when working outside a chemical fume hood, if ventilation is inadequate, or if dust is generated. For solid particulates, a respirator with a P95 or P100 filter is recommended.[7]Ensure a proper fit test has been conducted for the selected respirator.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control inhalation exposure.[4]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: When weighing the solid compound, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer techniques, such as a pipette or a funnel.

  • Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh and Transfer Solid prep2->handle1 Begin Experiment handle2 Work with Compound in Solution handle1->handle2 post1 Decontaminate Work Area handle2->post1 Complete Experiment post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4,6-dimethylnicotinonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.